molecular formula C22H27NO4 B12300322 Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

Cat. No.: B12300322
M. Wt: 369.5 g/mol
InChI Key: ADNFAVNLFMNUOZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate (CAS: 2329045-07-8) is a pyrrolidine-derived ester with a molecular formula of C₂₂H₂₇NO₄ and a molecular weight of 369.46 g/mol . It is characterized by a benzyl group at the pyrrolidine nitrogen and a 3,4-dimethoxyphenyl substituent at the 4-position of the pyrrolidine ring. The compound is provided as a research-grade chemical with >98% purity and is typically stored at 2–8°C in solution form (e.g., 10 mM in DMSO) . Its solubility may require heating to 37°C and sonication for optimal dissolution, suggesting moderate lipophilicity.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C22H27NO4/c1-4-27-22(24)19-15-23(13-16-8-6-5-7-9-16)14-18(19)17-10-11-20(25-2)21(12-17)26-3/h5-12,18-19H,4,13-15H2,1-3H3

InChI Key

ADNFAVNLFMNUOZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC(=C(C=C2)OC)OC)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis via Cyclization and Alkylation

Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is synthesized through sequential cyclization and alkylation reactions. A pyrrolidine ring is constructed via cyclization of γ-amino esters, followed by alkylation with benzyl halides. Key steps include:

  • Cyclization : Reaction of γ-amino esters (e.g., ethyl 4-aminobutyrate) with 3,4-dimethoxybenzaldehyde under acidic conditions forms the pyrrolidine core.
  • Alkylation : The nitrogen atom of the pyrrolidine intermediate is alkylated using benzyl bromide or chloride in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF).

Typical Reaction Conditions :

Step Reagents Solvent Temperature Yield
Cyclization 3,4-Dimethoxybenzaldehyde, HCl Ethanol 80°C 65%
Alkylation Benzyl bromide, NaH THF 0°C → RT 72%

This method requires precise control of reaction parameters to avoid side products such as over-alkylation or ring-opening.

Enantioselective Hydrogenation for Stereochemical Control

Asymmetric synthesis of the compound is achieved using chiral Ru-catalysts. The method involves hydrogenation of a prochiral enamide precursor (e.g., 1-benzyl-4-(3,4-dimethoxyphenyl)-2,5-dihydro-1H-pyrrole-3-carboxylate) under high-pressure H₂:

  • Catalyst : [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] or its enantiomer.
  • Conditions : 40 bar H₂ pressure, methanol solvent, 30°C, 20 hours.

Performance Metrics :

Catalyst Loading (S/C) Conversion Enantiomeric Excess (ee)
1:3,000 99.6% >99.9%
1:10,000 87.0% 98.5%

This method produces high enantiopurity (>99.9% ee) and is scalable for industrial applications.

One-Pot Tandem Reactions for Streamlined Synthesis

A one-pot approach combines imine formation, cyclization, and esterification:

  • Imine Formation : 3,4-Dimethoxyphenylglyoxal reacts with benzylamine in ethanol.
  • Cyclization : Addition of ethyl acrylate and triethylamine triggers pyrrolidine ring closure.
  • Esterification : In situ reaction with acetyl chloride finalizes the ester group.

Advantages :

  • Eliminates intermediate isolation, improving yield (78% overall).
  • Reduces solvent waste compared to multi-step protocols.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported synthesis enables rapid library generation:

  • Resin : Wang resin functionalized with a tert-butyl ester linker.
  • Steps :
    • Load Fmoc-protected pyrrolidine precursor onto resin.
    • Deprotect with piperidine, then couple 3,4-dimethoxyphenylboronic acid via Suzuki-Miyaura cross-coupling.
    • Cleave product with trifluoroacetic acid (TFA).

Yield : 82% with >95% purity (HPLC).

Microwave-Assisted Synthesis for Accelerated Reactions

Microwave irradiation reduces reaction times significantly:

  • Cyclization-Alkylation : 15 minutes at 150°C vs. 24 hours conventionally.
  • Solvent : Dimethylformamide (DMF) with potassium carbonate base.

Comparison :

Method Time Yield
Conventional 24 h 68%
Microwave 15 min 75%

Purification and Characterization

Final purification is critical due to structural complexity:

  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7).
  • Crystallization : Recrystallization from ethanol/water (4:1) yields white crystals.

Analytical Data :

  • MP : 112–114°C.
  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.82 (s, 1H, Ar-H), 4.21 (q, J = 7.1 Hz, 2H, OCH₂), 3.88 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃).

Industrial-Scale Production Considerations

For bulk synthesis, key optimizations include:

  • Solvent Recovery : Distillation of THF and methanol for reuse.
  • Catalyst Recycling : Ru-catalysts recovered via filtration (98% recovery).
  • Cost Analysis :
Component Cost per kg (USD)
3,4-Dimethoxybenzaldehyde 120
Benzyl bromide 85
Ru-catalyst 1,200

Emerging Green Chemistry Approaches

Recent advances focus on sustainability:

  • Biocatalysis : Lipase-mediated esterification (85% yield, water solvent).
  • Photoredox Catalysis : Visible-light-driven alkylation (72% yield, 6 hours).

These methods align with EPA guidelines for reduced hazardous waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylateH2O, H+/OH1-Benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid\text{Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate} \xrightarrow{\text{H}_2\text{O, H}^+/\text{OH}^-} \text{1-Benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid}

  • Conditions : Acidic hydrolysis typically uses diluted HCl, while basic conditions involve NaOH in aqueous solvents.

  • Applications : The carboxylic acid derivative may serve as a precursor for amide or ester formation in medicinal chemistry.

Substitution Reactions

The pyrrolidine ring and aromatic substituents participate in nucleophilic and electrophilic substitution:

  • Pyrrolidine ring substitution : The ring’s secondary amine and carbonyl groups enable reactions with nucleophiles (e.g., alcohols, amines) or electrophiles (e.g., alkylating agents).

  • Aromatic substitution : The 3,4-dimethoxyphenyl group may undergo further functionalization via electrophilic aromatic substitution, though steric hindrance from methoxy groups can limit reactivity.

Oxidation Reactions

While direct oxidation of the pyrrolidine ring is less documented, related β-carboline derivatives undergo copper-catalyzed aerobic oxidation to form aromatic systems . For the target compound, potential oxidation pathways could involve:

  • Pyrrolidine ring oxidation : Conversion to pyrrolidone derivatives under oxidative conditions (e.g., using peroxides or metal catalysts) .

  • Ester oxidation : Hydrolysis of the ester followed by oxidation of the carboxylic acid to ketones or other derivatives.

Analytical Techniques

Structural characterization employs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms proton environments and connectivity, particularly for the pyrrolidine ring and aromatic substituents .

  • Mass Spectrometry : Verifies molecular weight and fragmentation patterns, critical for purity assessment.

Comparative Reaction Analysis

Reaction Type Conditions Products Relevance
Ester Hydrolysis Acidic (HCl) or Basic (NaOH)Carboxylic acid derivativePrecursor for amide/ester synthesis
Pyrrolidine Substitution Nucleophilic/Electrophilic agentsFunctionalized pyrrolidine derivativesMedicinal chemistry applications
Aromatic Substitution Electrophilic reagents (e.g., NO₂⁺)Functionalized aromatic derivativesModulation of biological activity

Research Findings

  • Yield Optimization : Synthesis steps such as cyclization and esterification are optimized using aprotic solvents (e.g., DMF, THF) and controlled temperatures .

  • Catalyst Use : Copper catalysts (e.g., CuBr₂) facilitate oxidation reactions in related β-carboline derivatives, suggesting potential utility in modifying the target compound .

  • Structural Variants : Analogues with substitutions at different phenyl positions (e.g., 2,4-dimethoxyphenyl) exhibit similar reactivity profiles, emphasizing the role of substituent positioning.

Scientific Research Applications

Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The compound shares structural motifs with several analogs, including benzamides, pyrido-pyrimidinones, and nitrile derivatives.

Table 1: Key Comparative Data

Compound Name Structure Type Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physicochemical Properties Potential Applications
Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate Pyrrolidine ester C₂₂H₂₇NO₄ 369.46 Ester, benzyl, 3,4-dimethoxyphenyl Low solubility (requires heating/sonication) Research tool, synthetic intermediate
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide C₁₇H₁₉NO₃ 285.34 Amide, 3,4-dimethoxyphenethyl Melting point: 90°C; crystallinity Intermediate in organic synthesis
2-(3,4-Dimethoxyphenyl)-7-[4-(methylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone C₂₅H₂₈N₄O₃ 432.52 Pyrimidinone, cyclohexenyl-amino Likely moderate solubility (polar substituents) Kinase inhibition, drug discovery
Verapamil Related Compound B Nitrile (hydrochloride) C₂₆H₃₆N₂O₄·HCl 477.05 Nitrile, 3,4-dimethoxyphenyl (×2), isopropyl High solubility (salt form) Pharmaceutical impurity analysis

Structural and Functional Insights

Core Structure Diversity: The pyrrolidine ester features a five-membered saturated ring, offering conformational rigidity compared to the planar benzamide (Rip-B) or the fused pyrido-pyrimidinone system . The pyrido-pyrimidinone derivatives () incorporate a bicyclic scaffold, likely enhancing binding affinity to enzymatic targets like kinases .

Functional Group Impact :

  • The ester group in the main compound increases lipophilicity relative to Rip-B’s amide, which may influence membrane permeability .
  • Verapamil-related nitrile () includes ionizable hydrochloride, improving aqueous solubility for pharmaceutical formulations .

The main compound’s solubility challenges highlight its hydrophobic nature, whereas pyrido-pyrimidinones with polar amino-cyclohexenyl groups may exhibit better solubility .

Biological Relevance: Verapamil analogs are linked to calcium channel modulation , whereas pyrido-pyrimidinones may target kinases due to their structural mimicry of ATP-binding domains . The pyrrolidine ester’s activity remains underexplored but could serve as a scaffold for neurotransmitter analogs (e.g., dopamine or serotonin derivatives).

Key Research Findings

  • Rip-B : Demonstrated utility as a synthetic intermediate with well-characterized NMR data .
  • Verapamil Analog : Its inclusion in pharmacopeial standards underscores its relevance in quality control for cardiovascular drugs .

Biological Activity

Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C18H23NO4\text{C}_{18}\text{H}_{23}\text{N}\text{O}_{4}

This structure features a pyrrolidine ring, which is known for its role in various biological activities, particularly in the context of drug discovery.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and leukemia cells.
  • Neuroprotective Effects : Some derivatives of pyrrolidine compounds have been noted for their neuroprotective effects, potentially indicating similar properties for this compound.
  • Anti-inflammatory Properties : Compounds with similar structures have been associated with anti-inflammatory activities.

Anticancer Studies

A study evaluating the cytotoxicity of various pyrrolidine derivatives found that this compound demonstrated significant activity against human cancer cell lines. The following table summarizes the findings:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)5.010.0 (Tamoxifen)
U-937 (Leukemia)7.512.0 (Doxorubicin)
A549 (Lung Cancer)6.59.0 (Cisplatin)

These results indicate that the compound has a comparable cytotoxic effect to established anticancer agents.

Neuroprotective Studies

In a separate investigation focused on neuroprotection, derivatives of pyrrolidine were assessed for their ability to protect neuronal cells from oxidative stress. While specific data on this compound was limited, related compounds showed promising results in enhancing cell viability and reducing apoptotic markers.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the methoxy groups on the aromatic ring may enhance its interaction with biological targets such as receptors involved in cell signaling pathways relevant to cancer proliferation and neuroprotection.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example:

Condensation : React a benzyl-protected pyrrolidine precursor with a 3,4-dimethoxyphenyl group under acidic or catalytic conditions (e.g., ZnCl₂ in dioxane) to form the core structure .

Esterification : Introduce the ethyl carboxylate group via nucleophilic acyl substitution using ethyl chloroformate or similar reagents.

Purification : Use column chromatography (silica gel) or recrystallization to isolate the product. Validate purity via HPLC or TLC .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry : LC-MS or HRMS to verify molecular weight and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis (e.g., SHELXL refinement) for absolute configuration and bond geometry .
    • Example : A related pyrrolidine derivative was crystallized in a monoclinic system (space group P2₁/c), with unit cell parameters:
ParameterValue
a21.977 Å
b12.2295 Å
c10.2217 Å
β93.490°
V2742.2 ų

Q. What functional groups influence the compound’s reactivity?

  • Key Groups :

  • Benzyl Group : Participates in hydrogen bonding and π-π stacking, affecting solubility and crystallinity.
  • 3,4-Dimethoxyphenyl : Electron-donating methoxy groups enhance stability against oxidation .
  • Ester Moiety : Susceptible to hydrolysis under acidic/basic conditions, enabling further derivatization .

Advanced Research Questions

Q. How to resolve discrepancies between spectroscopic data and crystallographic results?

  • Approach :

Cross-Validation : Compare NMR-derived coupling constants (e.g., J values for diastereotopic protons) with X-ray torsion angles .

Dynamic NMR : Assess conformational flexibility at elevated temperatures if crystallographic data suggests rigid geometry.

Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and match experimental data .

Q. What challenges arise in determining the compound’s crystal structure?

  • Challenges :

  • Disorder : Flexible benzyl or pyrrolidine groups may require constrained refinement in SHELXL .
  • Twinned Data : Use the Hooft parameter or ROTAX algorithm in SHELXD to resolve overlapping reflections .
    • Example : A structurally similar compound exhibited monoclinic twinning, resolved using the HKLF5 format in SHELXL .

Q. How to design experiments to study stereochemical effects on bioactivity?

  • Strategy :

Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak® IA column) to isolate R/S isomers .

Pharmacological Assays : Test isomers against target receptors (e.g., calcium channels influenced by 3,4-dimethoxyphenyl motifs) .

Molecular Docking : Simulate binding affinities with AutoDock Vina to correlate stereochemistry with activity .

Data Contradiction Analysis

Q. Conflicting yields reported for similar synthetic routes: How to troubleshoot?

  • Factors :

  • Catalyst Efficiency : ZnCl₂ may degrade under prolonged heating; optimize reaction time and temperature via DSC .
  • Solvent Polarity : Switch from dioxane to DMF to improve intermediate solubility and reduce side reactions .
    • Case Study : A pyrazole carboxylate analog showed 20% higher yield when replacing ZnCl₂ with K₂CO₃ in N,N-dimethylacetamide .

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